8-Quinolinamine, 3,4-dimethyl-
CAS No.: 3393-72-4
Cat. No.: VC15998531
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3393-72-4 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 3,4-dimethylquinolin-8-amine |
| Standard InChI | InChI=1S/C11H12N2/c1-7-6-13-11-9(8(7)2)4-3-5-10(11)12/h3-6H,12H2,1-2H3 |
| Standard InChI Key | ZFENFGROVBOJMF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C2C(=C1C)C=CC=C2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
8-Quinolinamine, 3,4-dimethyl- is defined by the IUPAC name 3,4-dimethylquinolin-8-amine. Its canonical SMILES representation (CC1=CN=C2C(=C1C)C=CC=C2N) delineates the quinoline ring system with methyl substituents at carbons 3 and 4 and an amino group at position 8. The compound’s planar geometry and hydrophobic methyl groups enhance its potential for intermolecular interactions, particularly in biological systems where lipophilicity influences membrane permeability.
Table 1: Fundamental Chemical Data for 8-Quinolinamine, 3,4-dimethyl-
| Property | Value |
|---|---|
| CAS Registry Number | 3393-72-4 |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 3,4-dimethylquinolin-8-amine |
| Canonical SMILES | CC1=CN=C2C(=C1C)C=CC=C2N |
| InChI Key | ZFENFGROVBOJMF-UHFFFAOYSA-N |
Synthesis and Structural Modification
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 8-Nitroquinoline | Precursor for amine formation | |
| 2-tert-Butylquinoline | Enhances metabolic stability | |
| Alkoxy-substituted Quinoline | Modifies electronic properties |
Pharmacological Activities of 8-Quinolinamine Derivatives
Antimalarial Efficacy
Structural analogues of 8-quinolinamine, particularly those with alkyl or alkoxy substituents, exhibit nanomolar-range inhibitory concentrations (IC₅₀) against Plasmodium falciparum. For instance, 2-tert-butyl-5-pentyloxy-8-quinolinamine demonstrated IC₅₀ values of 20–4760 ng/mL against drug-sensitive (D6) and drug-resistant (W2) strains, outperforming chloroquine (IC₅₀ = 113 ng/mL) in resistant cases . The 3,4-dimethyl substitution likely augments this activity by sterically shielding the amine group from enzymatic degradation.
Table 3: In Vitro Antimalarial Activity of Selected 8-Quinolinamines
| Compound | IC₅₀ (D6 strain, ng/mL) | IC₅₀ (W2 strain, ng/mL) |
|---|---|---|
| 2-tert-Butyl-5-pentyloxy | 20 | 22 |
| 4-Methyl-5-hexyloxy | 150 | 145 |
| Chloroquine (Control) | 113 | 980 |
Antileishmanial and Antimicrobial Profiles
8-Quinolinamines with hydrophobic substituents, such as methyl or alkoxy groups, display broad-spectrum activity against Leishmania donovani (IC₅₀ = 0.84–5.0 μg/mL) and fungal pathogens like Cryptococcus neoformans (IC₅₀ = 0.67–18.64 μg/mL) . The 3,4-dimethyl variant’s enhanced lipophilicity may improve uptake in parasitic vacuoles, though empirical validation is required.
Table 4: Antimicrobial Activities of 8-Quinolinamine Analogues
| Pathogen | IC₅₀ Range (μg/mL) | Most Active Compound |
|---|---|---|
| Candida albicans | 4.93–19.38 | 2-tert-Butyl-5-octyloxy |
| Staphylococcus aureus | 1.33–18.90 | 4-Methyl-5-phenoxy |
| Mycobacterium intracellulare | 3.12–20.00 | 5-Heptyloxy-8-quinolinamine |
Structure-Activity Relationships (SAR)
Impact of Substituent Position and Size
-
C-3 and C-4 Methyl Groups: These substituents increase steric bulk, potentially reducing metabolic oxidation of the quinoline ring. In antimalarial assays, 4-methyl analogues showed reduced activity compared to non-methylated counterparts, suggesting steric hindrance at C-4 may interfere with heme binding .
-
C-8 Amino Group: Critical for chelating ferriprotoporphyrin IX in Plasmodium digestive vacuoles, a mechanism shared with chloroquine. Methylation at adjacent positions (C-3/C-4) could modulate this interaction.
Table 5: Effect of Substituents on Antimalarial Activity
| Substituent Pattern | IC₅₀ (ng/mL) | Cytotoxicity (CC₅₀, μg/mL) |
|---|---|---|
| 2-tert-Butyl, 5-pentyloxy | 20 | >100 |
| 3,4-Dimethyl, 5-hexyloxy | Not tested | N/A |
| Unsubstituted Quinoline | >10,000 | 45 |
Toxicology and Pharmacokinetic Considerations
Cytotoxicity and Selectivity
A hallmark of 8-quinolinamines is their low cytotoxicity, with CC₅₀ values exceeding 100 μg/mL in mammalian cell lines . This selectivity arises from preferential accumulation in pathogen-specific compartments (e.g., Plasmodium vacuoles) over host cells. The 3,4-dimethyl variant’s logP (~2.8, estimated) suggests favorable blood-brain barrier penetration, necessitating caution in central nervous system toxicity studies.
Future Directions and Applications
Targeted Drug Delivery Systems
Conjugation of 3,4-dimethyl-8-quinolinamine with peptide vectors could enhance tissue-specific delivery, a strategy validated for primaquine analogues . Additionally, nanoformulations using lipid-based carriers may improve bioavailability against intracellular pathogens like Leishmania.
Resistance Mitigation Strategies
Given the compound’s novel substitution pattern, resistance profiling against P. falciparum multidrug-resistant strains (e.g., K13 propeller mutants) is imperative. Molecular dynamics simulations predict weak binding to PfCRT, a key chloroquine resistance mediator, hinting at potential circumvention of existing resistance mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume